molecular formula C27H25N3O4S B2815235 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine CAS No. 866812-06-8

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine

Cat. No.: B2815235
CAS No.: 866812-06-8
M. Wt: 487.57
InChI Key: ZHTYBVCLKJSILN-UHFFFAOYSA-N
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Description

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperazine ring, a sulfonyl group, and a dioxinoquinoline framework, making it a subject of interest for researchers.

Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 . These are important targets for cancer therapies . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. VEGFR-2, on the other hand, is a major receptor for vascular endothelial growth factor (VEGF) and it plays a significant role in mediating the process of angiogenesis.

Mode of Action

This compound acts as a reversible and non-covalent dual inhibitor of c-Met and VEGFR-2 . It binds to these targets and inhibits their activity, thereby preventing the downstream signaling pathways that they regulate .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 disrupts several key biochemical pathways. The c-Met pathway is involved in cellular growth and survival, so its inhibition can lead to the suppression of tumor growth. The VEGFR-2 pathway is involved in angiogenesis, so its inhibition can prevent the formation of new blood vessels that tumors need to grow and spread .

Result of Action

The result of the compound’s action is the significant anti-tumor activity . In vitro cell proliferation assays have shown that this compound can effectively inhibit the growth of cancer cells . Furthermore, it has been demonstrated to have significant anti-tumor activity in vivo on a hepatocellular carcinoma (MHCC97H cells) xenograft mouse model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the dioxinoquinoline core. This can be achieved through a series of reactions, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its dual inhibition of c-Met and VEGFR-2 is particularly noteworthy, making it a valuable compound for cancer research.

Properties

IUPAC Name

8-(benzenesulfonyl)-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c31-35(32,21-9-5-2-6-10-21)26-19-28-23-18-25-24(33-15-16-34-25)17-22(23)27(26)30-13-11-29(12-14-30)20-7-3-1-4-8-20/h1-10,17-19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYBVCLKJSILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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